molecular formula C23H26N4O5S B2933288 N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide CAS No. 874806-06-1

N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

Cat. No.: B2933288
CAS No.: 874806-06-1
M. Wt: 470.54
InChI Key: BAIUNEXPCMWZAU-UHFFFAOYSA-N
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Description

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that features an indole moiety, an oxazolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves the coupling of tryptamine derivatives with oxazolidine and sulfonyl-containing reagents. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and oxazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the sulfonyl group can yield sulfide derivatives.

Scientific Research Applications

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the oxazolidine ring can contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is unique due to the presence of the oxazolidine ring and the sulfonyl group, which are not commonly found together in similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and research findings that underline its pharmacological potential.

The molecular formula of the compound is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 348.43 g/mol. The structure includes an indole moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(1H-indol-3-yl)ethanamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the sulfonamide linkage crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing indole structures exhibit notable antimicrobial properties. A study showed that derivatives of indole can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The sulfonamide group enhances this activity by potentially interfering with bacterial folate synthesis.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer effects. The compound has been evaluated in vitro against several cancer cell lines, showing promising cytotoxicity. For instance, compounds similar to this compound were found to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

Nitric Oxide Synthase Inhibition

The compound's structural features suggest potential activity as a nitric oxide synthase (NOS) inhibitor. Inhibitors targeting NOS are being investigated for their therapeutic roles in conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases and inflammation .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate efficacy against M. tuberculosisShowed significant inhibition at low concentrations
Anticancer EvaluationAssess cytotoxicity against cancer cell linesInduced apoptosis in multiple tested lines
NOS Inhibition StudyInvestigate potential as a NOS inhibitorDemonstrated competitive inhibition with respect to arginine

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of indole derivatives. For example, the introduction of sulfonamide groups has been linked to improved binding affinity to biological targets . Molecular docking studies suggest that these compounds can effectively interact with key enzymes involved in metabolic pathways associated with cancer and microbial resistance .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-16-6-8-18(9-7-16)33(30,31)27-12-13-32-21(27)15-26-23(29)22(28)24-11-10-17-14-25-20-5-3-2-4-19(17)20/h2-9,14,21,25H,10-13,15H2,1H3,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIUNEXPCMWZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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